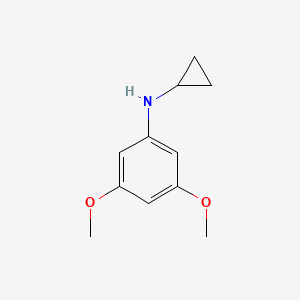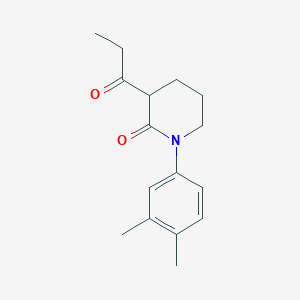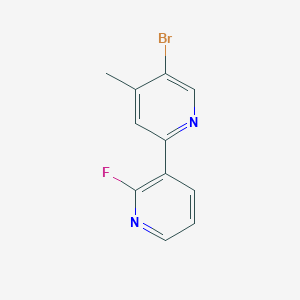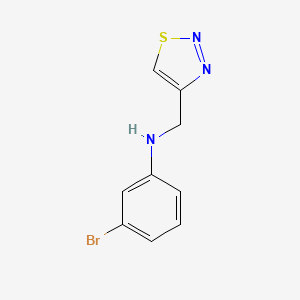amine](/img/structure/B13250320.png)
[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-9H-purin-9-yl)ethylamine is a chemical compound with the molecular formula C8H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)ethylamine typically involves nucleophilic substitution reactions. One common method is the alkylation of 6-chloropurine with an appropriate alkylating agent, followed by the introduction of the methylamine group. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the purine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Chloro-9H-purin-9-yl)ethylamine may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 2-(6-Chloro-9H-purin-9-yl)ethylamine.
2-Amino-6-chloropurine: Another derivative of purine with similar chemical properties.
9-Methyl-6-chloropurine: A related compound with a different substitution pattern.
Uniqueness
2-(6-Chloro-9H-purin-9-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClN5 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3 |
InChI Key |
PYVWQXKJFJDQPL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13250251.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13250257.png)


![4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13250273.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)

![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)

![3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13250319.png)


